N-(2-furylmethyl)-N'-(4-methylphenyl)urea
Description
N-(2-furylmethyl)-N'-(4-methylphenyl)urea is a urea derivative featuring a 2-furylmethyl group and a 4-methylphenyl substituent on the urea scaffold. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and pesticidal applications . The furan ring introduces heteroaromaticity and oxygen-mediated hydrogen bonding capabilities, which may influence solubility and intermolecular interactions compared to purely aromatic analogs .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEUVINXJWQPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-N'-(4-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a urea functional group, which is known for its versatility in biological applications. The molecular structure can be represented as follows:
The compound consists of two aromatic groups: a furyl group and a methylphenyl group. These substituents may influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research suggests that the compound may modulate enzymatic activity, potentially leading to therapeutic effects in various disease models.
1. Anticancer Activity
Several studies have investigated the anticancer potential of urea derivatives, including this compound:
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For instance, it exhibited IC50 values in the micromolar range against human colon (HCT116) and breast (MCF-7) cancer cells, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights : The anticancer activity is believed to arise from the inhibition of key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and mTOR pathways .
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Bactericidal Effects : The compound demonstrated bactericidal activity against Staphylococcus aureus biofilms, outperforming conventional antibiotics in certain assays . This suggests potential applications in treating resistant bacterial infections.
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 (Colon Cancer) | 15 | PI3K/Akt inhibition |
| MCF-7 (Breast Cancer) | 20 | mTOR pathway disruption | |
| Antimicrobial | Staphylococcus aureus | 5 | Membrane disruption |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Below is a comparative analysis of key analogs:
*Note: logP values estimated using ChemDraw/BioByte tools due to lack of direct data.
Key Observations:
- Heteroaromatic vs.
- Halogen Effects : Chlorine and trifluoromethyl groups (e.g., ) increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility .
- Bulkier Substituents: Indole or imidazolidinone groups () introduce steric hindrance and alter binding affinities in biological systems .
Enzyme Inhibition and Anticancer Activity
Unsymmetrical ureas, such as those in , demonstrate varied enzyme inhibitory profiles depending on substituents. For example:
Crystallographic and Packing Behavior
highlights the role of weak interactions (C–H⋯N, π–π stacking) in determining crystal structures of imidazole-4-imines. For the target compound:
- Furan-Oxygen Interactions : The furan oxygen may form C–H⋯O hydrogen bonds, leading to distinct packing motifs compared to chlorophenyl or methylphenyl analogs .
- Comparison with Halogenated Analogs : Bromine or chlorine substituents () strengthen halogen bonding, whereas the furan group relies on weaker but directional O-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
